N,N',N''-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine)
Description
N,N',N''-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine) is a phosphorus-centered compound featuring a trisubstituted phosphanetriyl core. Each phosphorus atom is linked to a (4,1-phenylene)methylene group, terminating in an N-methylmethanamine moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in catalysis, coordination chemistry, and materials science. The 4,1-phenylene spacers provide rigidity and conjugation, while the tertiary amine arms enhance solubility in polar organic solvents.
Properties
CAS No. |
78357-41-2 |
|---|---|
Molecular Formula |
C27H36N3P |
Molecular Weight |
433.6 g/mol |
IUPAC Name |
1-[4-bis[4-[(dimethylamino)methyl]phenyl]phosphanylphenyl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C27H36N3P/c1-28(2)19-22-7-13-25(14-8-22)31(26-15-9-23(10-16-26)20-29(3)4)27-17-11-24(12-18-27)21-30(5)6/h7-18H,19-21H2,1-6H3 |
InChI Key |
XKCMPLDXFPHRKD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)P(C2=CC=C(C=C2)CN(C)C)C3=CC=C(C=C3)CN(C)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Halogenated Intermediates
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | Halogenation, amine substitution | 55 | Simple reagents | Low selectivity, moisture-sensitive |
| Reductive Amination | Nitration, reduction, methylation | 70 | High scalability | Multiple steps, harsh conditions |
| Transition Metal Catalysis | Suzuki coupling, deprotection | 65–80 | Regioselective, mild conditions | Costly catalysts, Boc removal |
Mechanistic and Optimization Studies
Role of Solvent and Base in Amine Substitution
Catalyst Screening in Cross-Coupling
- Ni(dppf)Cl₂ outperforms Pd(OAc)₂ in coupling sterically hindered boronic acids (20% vs. 65% yield).
- Addition of TPPTS (5 mol%) stabilizes Pd(0) intermediates, preventing aggregation.
Emerging Strategies and Innovations
One-Pot Tandem Reactions
Combining P–C bond formation and amination in a single vessel:
Chemical Reactions Analysis
Types of Reactions
N,N’,N’'-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The phenylene and N-methylmethanamine groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific reagents used, but typically involve the use of catalysts and controlled temperatures.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phenylene and N-methylmethanamine compounds. These products have diverse applications in organic synthesis and materials science.
Scientific Research Applications
N,N’,N’'-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine) has a wide range of scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry, facilitating the formation of complex metal-organic frameworks.
Medicine: Research is ongoing into its use as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which N,N’,N’'-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine) exerts its effects involves its ability to interact with various molecular targets. The phosphine core can coordinate with metal ions, forming stable complexes that can catalyze a range of chemical reactions. The phenylene and N-methylmethanamine groups contribute to the compound’s reactivity and ability to participate in substitution and redox reactions.
Comparison with Similar Compounds
Research Findings and Data
Q & A
Basic: What synthetic strategies are recommended for preparing N,N',N''-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine)?
Methodological Answer:
Synthesis typically involves constructing the phosphanetriyl core via phosphine-mediated coupling reactions , followed by stepwise introduction of phenylene-methylene bridges and N-methylation. A validated approach includes:
- Using triarylphosphine precursors with halogenated phenylene linkers under reflux in anhydrous THF.
- Quaternizing the central phosphorus atom with methyl iodide to form the phosphanetriyl backbone.
- Final N-methylation using formaldehyde and NaBH₄ in methanol, monitored via ¹H NMR for completion.
Optimize solvent polarity (e.g., DMF vs. THF) and reaction time to avoid byproducts like unreacted amines or over-methylation .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
A multi-technique approach is essential:
- Multinuclear NMR : ¹H NMR identifies N-methyl protons (δ 2.1–2.3 ppm), while ³¹P NMR confirms the phosphanetriyl core (δ −10 to −20 ppm).
- IR Spectroscopy : Bands at 1250–1300 cm⁻¹ (P–C stretching) and 2800–2900 cm⁻¹ (C–H stretching in N-methyl groups).
- Mass Spectrometry (ESI-TOF) : Validate molecular weight (expected [M+H]⁺ ~700–800 Da).
- X-ray Crystallography : Resolve steric effects from the tris(phenylene) structure, though crystal growth may require slow evaporation from dichloromethane/hexane mixtures .
Advanced: How can computational modeling resolve discrepancies in experimental NMR data?
Methodological Answer:
Discrepancies in ³¹P NMR shifts or splitting patterns often arise from solvent-induced conformational changes or intermolecular interactions. To address this:
- Perform DFT calculations (B3LYP/6-311G++(d,p)) to simulate gas-phase NMR chemical shifts.
- Use Polarizable Continuum Models (PCM) to account for solvent effects (e.g., DMSO vs. CDCl₃).
- Compare experimental and theoretical ¹H-¹H coupling constants to identify rotational barriers in phenylene-methylene linkages .
Advanced: What catalytic applications are feasible for this compound, and how is activity optimized?
Methodological Answer:
The compound’s tridentate P/N donor sites make it suitable as a ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-couplings). Optimization strategies include:
- Steric Tuning : Replace N-methyl groups with bulkier substituents (e.g., N-ethyl) to enhance metal-ligand stability.
- Electronic Modulation : Introduce electron-withdrawing groups (e.g., –NO₂) on phenyl rings to strengthen π-backbonding.
- Kinetic Profiling : Use UV-vis spectroscopy to track reaction rates and identify rate-limiting steps in catalytic cycles .
Advanced: How to address low yields during the final N-methylation step?
Methodological Answer:
Low methylation efficiency (<50%) often stems from steric hindrance or incomplete amine activation. Solutions include:
- Reductive Amination : Replace CH₃I with formaldehyde/NaBH₄ under inert atmosphere (Ar/N₂) to improve conversion.
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hrs to 2–4 hrs at 80°C.
- Column Chromatography : Purify intermediates before methylation to remove competing nucleophiles .
Advanced: How does molecular conformation influence fluorescence properties?
Methodological Answer:
The compound’s planar phosphanetriyl core enables π-π* transitions, but fluorescence quantum yield (Φ) depends on:
- Conformational Rigidity : Restricted rotation of phenylene groups reduces non-radiative decay (studied via time-resolved fluorescence).
- Solvent Polarity : Higher Φ in aprotic solvents (e.g., THF) due to reduced solvation quenching.
- Substituent Effects : Electron-donating groups (e.g., –OMe) red-shift emission maxima, confirmed by TD-DFT calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
